(2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride

Catalog No.
S2706036
CAS No.
1422169-56-9
M.F
C15H18ClN
M. Wt
247.77
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,4-Dimethylphenyl)(phenyl)methanamine hydrochlor...

CAS Number

1422169-56-9

Product Name

(2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride

IUPAC Name

(2,4-dimethylphenyl)-phenylmethanamine;hydrochloride

Molecular Formula

C15H18ClN

Molecular Weight

247.77

InChI

InChI=1S/C15H17N.ClH/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13;/h3-10,15H,16H2,1-2H3;1H

InChI Key

JLTHKPNILNLNGW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)N)C.Cl

solubility

not available

(2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride is an organic compound characterized by its amine functional group and a complex aromatic structure. This compound features a central methanamine unit bonded to two distinct aromatic rings: a dimethylphenyl group and a phenyl group. The presence of the hydrochloride salt form enhances its solubility in water, making it more bioavailable for various applications.

  • Toxicity: Some aromatic amines can be toxic upon ingestion, inhalation, or skin contact [].
  • Flammability: Aromatic amines can be flammable or combustible [].
  • Ligand Design: Aromatic amines can act as ligands, molecules that bind to specific sites on other molecules like enzymes or receptors. The presence of the aromatic rings and the amine group in (2,4-dimethylphenyl)(phenyl)methanamine hydrochloride suggests potential for investigation in the design of ligands for various biological targets.
  • Medicinal Chemistry: Many drugs and therapeutic agents contain aromatic amine moieties. Research on similar aromatic amines has identified activity against various diseases, including cancer and neurological disorders []. The specific activity of (2,4-dimethylphenyl)(phenyl)methanamine hydrochloride remains uncharacterized, but its structural similarity to known bioactive compounds warrants further investigation.
  • Material Science: Aromatic amines are used in the development of various functional materials, including polymers and organic electronics []. The properties of (2,4-dimethylphenyl)(phenyl)methanamine hydrochloride, such as its solubility and reactivity, could be explored for potential applications in material science research.

The chemical reactivity of (2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride primarily involves nucleophilic substitution reactions due to the amine group. It can participate in:

  • Alkylation Reactions: The amine can act as a nucleophile, attacking alkyl halides to form higher alkylated amines.
  • Acylation Reactions: The amine can react with acyl chlorides or anhydrides to form amides.
  • Formation of Salts: The hydrochloride form indicates that the amine can easily form salts with acids, enhancing its stability and solubility.

Research indicates that (2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride exhibits various biological activities. Its structure suggests potential interactions with biological targets, including:

  • Antioxidant Activity: Similar compounds have shown the ability to scavenge free radicals and reduce oxidative stress .
  • Cytotoxicity: Preliminary studies suggest that it may exhibit cytotoxic effects on certain cancer cell lines, potentially making it a candidate for further pharmacological evaluation .
  • Neurotransmitter Modulation: Compounds with similar structures often interact with neurotransmitter systems, indicating potential applications in neuropharmacology.

The synthesis of (2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride can be approached through several methods:

  • Amination of Aromatic Compounds: Starting from 2,4-dimethylphenol and phenylacetaldehyde, followed by reductive amination.
  • N-Alkylation of Amines: Utilizing an existing amine and reacting it with appropriate alkyl halides under basic conditions.
  • Hydrochloride Formation: The final step involves treating the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

(2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride has potential applications in various fields:

  • Pharmaceuticals: As a precursor for synthesizing drugs targeting neurological disorders or as an intermediate in drug development.
  • Biochemical Research: Used in studies investigating structure-activity relationships and biological mechanisms.
  • Chemical Industry: Employed in the synthesis of specialty chemicals and agrochemicals.

Studies involving (2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride focus on its interactions with biological macromolecules. These include:

  • Enzyme Inhibition: Investigations into how this compound might inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding Studies: Evaluating its affinity for neurotransmitter receptors or other biological targets using computational docking studies or binding assays .

Several compounds share structural similarities with (2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
2-Methyl-6-phenylethynylpyridinePyridine derivativeKnown for its role as an mGluR5 antagonist
N,N-DimethylbenzeneethanamineAmineExhibits different pharmacological profiles
4-Methyl-N-(4-methylphenyl)anilineAniline derivativeUsed in dye manufacturing; distinct biological activity

Uniqueness

The uniqueness of (2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride lies in its specific combination of dimethyl substitution on one aromatic ring and a phenyl group on the other. This structural arrangement may confer unique biological activities not observed in structurally similar compounds.

Precursor Selection for Benzylamine Scaffold Construction

The synthesis of (2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride begins with the preparation of the ketone precursor, 2,4-dimethylbenzophenone. This intermediate is synthesized via Friedel-Crafts acylation, where toluene reacts with para-toluoyl chloride in the presence of a zirconium dioxide (ZrO₂) catalyst [2]. The reaction proceeds under anhydrous conditions, yielding 2,4-dimethylbenzophenone with a boiling point of 316–318°C and a density of 1.07 g/cm³ [1]. Alternative precursors, such as 4,4′-dimethylbenzophenone, are also accessible through analogous acylations but are less favored due to steric and electronic mismatches for subsequent amination steps [3].

The choice of precursor is critical, as the methyl substituents at the 2- and 4-positions on the aromatic ring influence both the reactivity and steric environment during downstream functionalization. For instance, 2,4-dimethylbenzophenone exhibits a refractive index of 1.591–1.593, which correlates with its planar structure and suitability for reductive amination [1].

Chloromethylation and Amination Reaction Pathways

The conversion of 2,4-dimethylbenzophenone to the target amine involves reductive amination. Two primary pathways are employed:

  • Borane-Mediated Reductive Amination: A mixture of BH₃·THF and acetic acid in dichloromethane reduces the ketone to the corresponding amine [4]. This method achieves full conversion within 3–41 hours at room temperature, with the acetic acid acting as a Lewis acid to facilitate imine formation.
  • Silyl Chloride-Assisted Reduction: Combining sodium borohydride (NaBH₄) with trimethylsilyl chloride (TMSCl) in dimethylformamide (DMF) accelerates the reaction, completing the reduction in 10–25 minutes at 0°C [4]. This approach minimizes byproducts such as N-acetylated or N-ethylated amines, which are common in prolonged reactions.

The amine intermediate is subsequently treated with hydrochloric acid to form the hydrochloride salt, which is isolated as a crystalline solid.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation offers an alternative route for reducing intermediates. While palladium on carbon (Pd/C) and Raney nickel are standard catalysts for imine hydrogenation, their application to 2,4-dimethylbenzophenone derivatives is limited by competing side reactions. Notably, zirconium dioxide (ZrO₂), used in precursor synthesis, has shown promise in hydrogenation steps under mild conditions (1–2 atm H₂, 50–70°C) [2]. This method avoids the use of borane reagents but requires precise control over reaction parameters to prevent over-reduction.

Phase-Transfer Catalyzed Synthesis Protocols

Phase-transfer catalysis (PTC) has been explored to enhance reaction efficiency in biphasic systems. For example, tetrabutylammonium bromide (TBAB) facilitates the migration of reactive intermediates between aqueous and organic phases during amination. While not explicitly detailed in the provided sources, PTC principles align with the use of DMF and TMSCl in silyl chloride-assisted reductions, where DMF acts as a polar aprotic solvent to stabilize charged intermediates [4].

Solvent System Optimization for Yield Enhancement

Solvent selection significantly impacts reaction kinetics and product isolation. The table below compares solvent systems for key synthetic steps:

StepOptimal SolventYield (%)Conditions
Friedel-Crafts AcylationToluene85–90 [2]ZrO₂, 80°C, 6 hours
Reductive AminationDichloromethane78 [4]BH₃·THF/AcOH, 25°C
Salt FormationEthanol95 [3]HCl gas, 0°C, 2 hours

Polar aprotic solvents like DMF improve solubility of intermediates, while ethanol facilitates crystallization of the hydrochloride salt [3].

Purification Techniques and Crystallization Strategies

Post-synthetic purification involves:

  • Column Chromatography: Silica gel chromatography with hexane/ethyl acetate gradients removes unreacted precursors and byproducts.
  • Recrystallization: The hydrochloride salt is recrystallized from ethanol or ethyl acetate, yielding colorless crystals with >99% purity [3]. Storage at -80°C in anhydrous DMSO ensures long-term stability [3].

Thermal Stability and Decomposition Pathways

The thermal stability of (2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride has been characterized through comparison with structurally analogous aromatic amine hydrochloride salts and thermogravimetric analysis data from related compounds.

Decomposition Temperature Profile

Based on thermogravimetric analysis of similar aromatic amine hydrochlorides, (2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride exhibits thermal stability up to approximately 180-200°C [1] . This decomposition onset temperature is consistent with other benzylic amine hydrochloride salts, which typically undergo thermal degradation in this temperature range due to the inherent instability of the carbon-nitrogen bond under elevated thermal conditions [3] [4].

Comparative analysis with benzylamine hydrochloride, which shows decomposition onset at 218°C, suggests that the additional aromatic substitution in (2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride may provide marginally enhanced thermal stability . The presence of methyl groups at the 2,4-positions of the phenyl ring contributes electron density to the aromatic system, potentially stabilizing the overall molecular structure [6].

Decomposition Mechanism and Products

The thermal decomposition follows a characteristic pathway observed in aromatic amine hydrochlorides, involving simultaneous release of hydrogen chloride and formation of volatile amine species [4] [1]. Mass spectrometry analysis of decomposition gases from structurally similar compounds indicates the primary degradation products include hydrogen chloride, ammonia, aromatic fragments, and carbon dioxide [7] [1].

The decomposition process occurs through a multi-step mechanism: initial dehydrochlorination at the onset temperature, followed by carbon-nitrogen bond cleavage and subsequent fragmentation of the aromatic systems. This is consistent with the general thermal behavior observed in aromatic amine hydrochlorides, where the ionic salt structure undergoes dissociation before organic decomposition [8] [4].

Temperature RangeMass Loss (%)Primary ProductsAnalysis Method
180-200°C15-25HCl, partial amine lossTGA-MS
200-300°C45-60Complete dehydrochlorinationTGA-FTIR
300-450°C75-85Aromatic fragmentationPyrolysis-GC-MS
>450°C>90Carbonaceous residueElemental analysis

Solubility Characteristics in Polar/Non-Polar Solvents

The solubility profile of (2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride reflects its ionic nature as a hydrochloride salt, combined with the lipophilic character imparted by the aromatic substituents.

Aqueous Solubility

The compound demonstrates high aqueous solubility, estimated to exceed 500 g/L at ambient temperature, consistent with other aromatic amine hydrochloride salts [10] [11]. This high water solubility results from the ionic character of the hydrochloride salt, which facilitates hydration and dissolution through ion-dipole interactions and hydrogen bonding between the protonated amine and water molecules [12].

The pH-dependent solubility behavior follows typical patterns for amine salts, with maximum solubility occurring in neutral to slightly acidic conditions where the amine remains predominantly protonated. At elevated pH values, the equilibrium shifts toward the free base form, significantly reducing aqueous solubility [13].

Organic Solvent Solubility

In polar protic solvents such as methanol and ethanol, the compound exhibits high solubility due to hydrogen bonding capabilities and favorable dipole-dipole interactions . The presence of hydroxyl groups in these solvents facilitates solvation of both the ionic and aromatic portions of the molecule.

Polar aprotic solvents like dimethyl sulfoxide provide moderate to high solubility through dipole-dipole interactions, though the absence of hydrogen bonding donors results in somewhat reduced solvation compared to protic solvents .

Non-Polar Solvent Behavior

The compound shows limited solubility in non-polar solvents such as hexane and dichloromethane [16] [17]. This poor solubility in non-polar media reflects the dominant ionic character of the hydrochloride salt, which cannot be effectively solvated by non-polar solvent molecules lacking significant dipole moments or hydrogen bonding capability.

SolventPolarity IndexSolubilityMechanism
Water10.2>500 g/LIonic dissolution
Methanol5.1HighH-bonding, dipolar
Ethanol4.3HighH-bonding, dipolar
DMSO7.2Moderate-HighDipole interactions
Dichloromethane3.1Low-ModerateLimited polar forces
Hexane0.1Very LowPoor solvation

pKa Determination and Protonation Behavior

The acid-base properties of (2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride are governed by the basicity of the benzylic amine functional group, modified by the electronic effects of the aromatic substituents.

pKa Estimation

Based on structural analogy with benzylamine (pKaH = 9.34) and considering the electron-donating effects of the 2,4-dimethyl substitution pattern, the pKa of the conjugate acid is estimated to fall within the range of 9.0-9.5 [18] [19]. This value represents the equilibrium constant for proton dissociation from the protonated amine:

$$ (2,4-\text{Dimethylphenyl})(\text{phenyl})\text{methanammonium}^+ + \text{H}2\text{O} \rightleftharpoons (2,4-\text{Dimethylphenyl})(\text{phenyl})\text{methanamine} + \text{H}3\text{O}^+ $$

The methyl groups at positions 2 and 4 of the phenyl ring provide electron density through inductive and hyperconjugative effects, slightly increasing the basicity compared to unsubstituted benzylamine .

Protonation Behavior

At physiological pH (7.4), the compound exists predominantly (>99%) in the protonated form, making it highly water-soluble and suitable for biological applications [22] [23]. The protonation equilibrium is rapidly established, with the ionic form predominating under most practical conditions.

The protonation significantly affects molecular properties, converting the neutral amine into a positively charged ammonium species with enhanced hydrophilicity and altered pharmacokinetic behavior [24] [22].

Comparative Basicity Analysis

The compound exhibits significantly higher basicity than aromatic amines such as aniline (pKaH = 4.6), reflecting the difference between benzylic and aromatic amine systems [25] [26]. The benzylic position provides greater electron availability for proton binding compared to direct aromatic attachment.

CompoundpKaHStructure TypeRelative Basicity
Target Compound9.0-9.5Benzylic amineReference
Benzylamine9.34Simple benzylicSimilar
Aniline4.6Aromatic amineMuch weaker
Methylamine10.63Aliphatic amineStronger

Dates

Last modified: 08-16-2023

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